Cas no 681169-14-2 (ethyl 4-(1,3-benzothiazole-6-amido)benzoate)

ethyl 4-(1,3-benzothiazole-6-amido)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(1,3-benzothiazole-6-amido)benzoate
- AKOS001312975
- HMS1418I01
- Oprea1_171023
- ethyl 4-(1,3-benzothiazole-6-carbonylamino)benzoate
- F0537-0376
- 681169-14-2
- Z30248164
- ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate
- IFLab1_002289
-
- Inchi: 1S/C17H14N2O3S/c1-2-22-17(21)11-3-6-13(7-4-11)19-16(20)12-5-8-14-15(9-12)23-10-18-14/h3-10H,2H2,1H3,(H,19,20)
- InChI Key: IRQVMYOQGIDGHG-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC=C(C(NC3C=CC(C(=O)OCC)=CC=3)=O)C=C12
Computed Properties
- Exact Mass: 326.07251349g/mol
- Monoisotopic Mass: 326.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.5Ų
- XLogP3: 3.4
ethyl 4-(1,3-benzothiazole-6-amido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-0376-2μmol |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-75mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-100mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-2mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-10μmol |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-20μmol |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-5μmol |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-15mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-20mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0537-0376-3mg |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate |
681169-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
ethyl 4-(1,3-benzothiazole-6-amido)benzoate Related Literature
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1. Book reviews
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on ethyl 4-(1,3-benzothiazole-6-amido)benzoate
Research Brief on Ethyl 4-(1,3-Benzothiazole-6-amido)benzoate (CAS: 681169-14-2): Recent Advances and Applications
Ethyl 4-(1,3-benzothiazole-6-amido)benzoate (CAS: 681169-14-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's structure, featuring a benzothiazole moiety linked to a benzoate ester, has been identified as a promising scaffold for modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 4-(1,3-benzothiazole-6-amido)benzoate exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking and in vitro assays to elucidate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
Further research has explored the anticancer properties of ethyl 4-(1,3-benzothiazole-6-amido)benzoate. A recent preprint on bioRxiv reported that the compound induces apoptosis in human colorectal cancer cells (HCT-116) by activating the intrinsic mitochondrial pathway. Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. These findings position the compound as a potential candidate for further optimization in oncology drug development.
In addition to its direct biological activities, ethyl 4-(1,3-benzothiazole-6-amido)benzoate has been employed as a versatile building block in organic synthesis. A 2024 publication in Organic Letters described its use in the construction of benzothiazole-containing peptidomimetics, which are of interest for targeting protein-protein interactions. The study highlighted the compound's stability under various reaction conditions and its compatibility with common coupling reagents, making it a valuable tool for medicinal chemists.
Despite these promising developments, challenges remain in the clinical translation of ethyl 4-(1,3-benzothiazole-6-amido)benzoate. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Ongoing research is focused on derivatization strategies to enhance solubility and metabolic stability while retaining its biological activity.
In conclusion, ethyl 4-(1,3-benzothiazole-6-amido)benzoate (CAS: 681169-14-2) represents a multifaceted compound with significant potential in drug discovery. Its dual roles as a bioactive molecule and a synthetic intermediate underscore its importance in chemical biology. Future studies should prioritize structure-activity relationship (SAR) investigations and in vivo efficacy evaluations to fully realize its therapeutic potential.
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